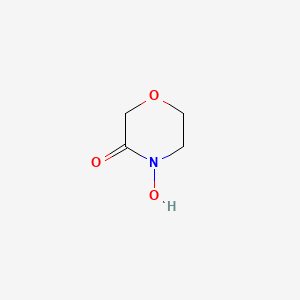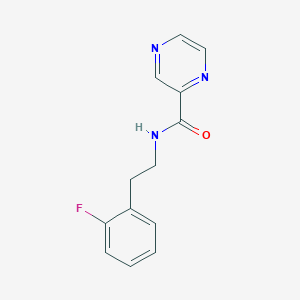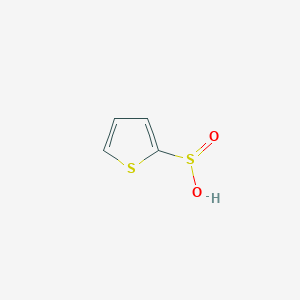![molecular formula C11H16F3N3O3 B13120951 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)
7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione: is a complex organic compound characterized by its unique spiro structure and the presence of trifluoromethyl and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid and appropriate amines.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran. The temperature is carefully controlled to ensure the desired product formation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automation: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Mecanismo De Acción
The mechanism of action of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, stabilizing the interaction. The spiro structure provides rigidity, which can influence the binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: A simpler compound with similar functional groups but lacking the spiro structure.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Another related compound with additional trifluoromethyl groups.
3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester: An ester derivative with similar functional groups.
Uniqueness
The uniqueness of 7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione lies in its spiro structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can significantly influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C11H16F3N3O3 |
|---|---|
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
9-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16F3N3O3/c1-9(20,11(12,13)14)5-17-4-2-3-10(6-17)7(18)15-8(19)16-10/h20H,2-6H2,1H3,(H2,15,16,18,19) |
Clave InChI |
RUDTZGJWMNTHFI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC2(C1)C(=O)NC(=O)N2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13120868.png)






![5,7-Dichloro-2-(difluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13120920.png)






